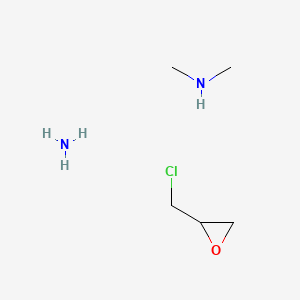
azane;2-(chloromethyl)oxirane;N-methylmethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azane;2-(chloromethyl)oxirane;N-methylmethanamine is a chemical compound with the molecular formula C₅H₁₅ClN₂O and a molecular weight of 154.638 g/mol . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of azane;2-(chloromethyl)oxirane;N-methylmethanamine typically involves the polymerization of N-methylmethanamine with ammonia and 2-(chloromethyl)oxirane . The reaction conditions often include controlled temperatures and the presence of catalysts to facilitate the polymerization process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale polymerization processes using reactors designed to handle the specific reaction conditions required for the synthesis. The use of high-purity reagents and precise control over reaction parameters ensures the consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Azane;2-(chloromethyl)oxirane;N-methylmethanamine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles.
Polymerization: The compound can polymerize with other monomers to form copolymers.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and alcohols. The reactions typically occur under controlled temperatures and may require catalysts to proceed efficiently.
Major Products Formed
The major products formed from these reactions include substituted derivatives and copolymers with varying properties depending on the monomers used in the polymerization process .
Aplicaciones Científicas De Investigación
Azane;2-(chloromethyl)oxirane;N-methylmethanamine has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of various polymers and copolymers.
Biology: Employed in the study of biochemical pathways and interactions.
Medicine: Investigated for potential therapeutic applications and drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of azane;2-(chloromethyl)oxirane;N-methylmethanamine involves its interaction with molecular targets through its functional groups. The chloromethyl group can undergo substitution reactions, while the oxirane ring can participate in ring-opening reactions. These interactions can modulate various biochemical pathways and processes .
Comparación Con Compuestos Similares
Similar Compounds
- Methanamine,N-methyl-,polymer with ammonia and 2-(chloromethyl)oxirane
- Methanamine,N-methyl-,polymer with ammonia and (chloromethyl)oxirane
- Dimethylamine,epichlorohydrin,ammonia terpolymer
Uniqueness
Azane;2-(chloromethyl)oxirane;N-methylmethanamine is unique due to its specific combination of functional groups, which allows it to participate in a variety of chemical reactions and form diverse products. Its versatility makes it valuable in multiple scientific and industrial applications .
Propiedades
Número CAS |
52722-38-0 |
|---|---|
Fórmula molecular |
C5H15ClN2O |
Peso molecular |
154.64 g/mol |
Nombre IUPAC |
azane;2-(chloromethyl)oxirane;N-methylmethanamine |
InChI |
InChI=1S/C3H5ClO.C2H7N.H3N/c4-1-3-2-5-3;1-3-2;/h3H,1-2H2;3H,1-2H3;1H3 |
Clave InChI |
XEQSHFOMHJZUNS-UHFFFAOYSA-N |
SMILES canónico |
CNC.C1C(O1)CCl.N |
Números CAS relacionados |
52722-38-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[Diazonio(phenyl)methylidene]pyridin-1(2H)-olate](/img/structure/B14634701.png)
![2-[[4-[(4-Aminophenyl)sulfonylamino]phenyl]sulfonylamino]acetic acid](/img/structure/B14634702.png)

![Benzo[g]pteridine-2,4(3H,10H)-dione, 10-(2-hydroxyethyl)-3-methyl-](/img/structure/B14634714.png)
![N-[(3-Methyl-6-oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]-L-methionine](/img/structure/B14634715.png)
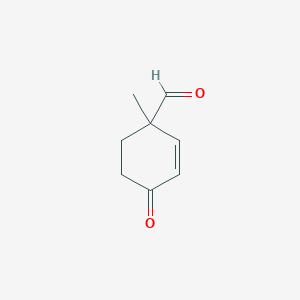
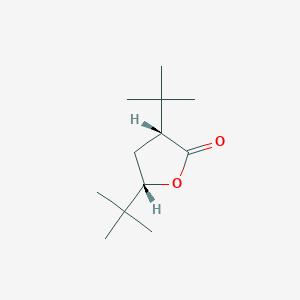
![2,2,4,4-Tetramethyl-1,5-diphenyl-6-oxa-3-thiabicyclo[3.1.0]hexane](/img/structure/B14634731.png)
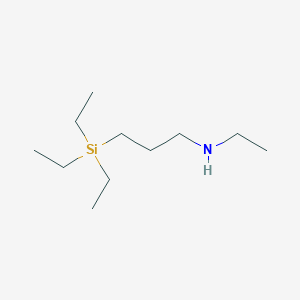
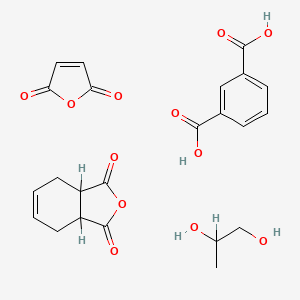
![2-(3-Butoxypropyl)-10-chlorobenzimidazo[2,1-b]benzo[lmn][3,8]phenanthroline-1,3,6(2h)-trione](/img/structure/B14634750.png)
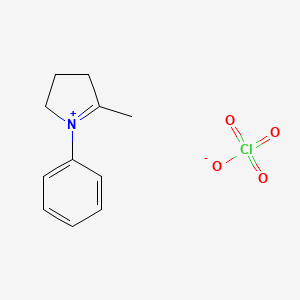
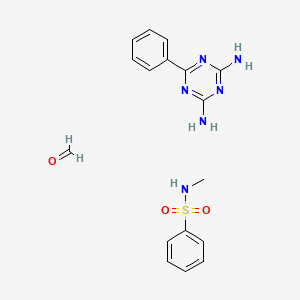
![2-(3-Butoxypropyl)-10-chlorobenzimidazo[2,1-b]benzo[lmn][3,8]phenanthroline-1,3,6(2h)-trione](/img/structure/B14634774.png)
